7-Oxa-1-azaspiro[4.5]decane - 82742-26-5

7-Oxa-1-azaspiro[4.5]decane

Catalog Number: EVT-3096610
CAS Number: 82742-26-5
Molecular Formula: C8H15NO
Molecular Weight: 141.214
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Ring-Rearrangement Metathesis: This method utilizes 7-azanorbornenes as starting materials and employs ring-rearrangement metathesis (RRM) to construct the spirocyclic framework. []
  • Electrocyclic Ring-Opening and Trapping: 6,6-Dichlorobicyclo[3.1.0]hexanes bearing appropriate substituents undergo electrocyclic ring-opening to generate π-allyl cations. These reactive intermediates can be trapped by C-1 tethered hydroxyamine derivatives, leading to the formation of 2-Oxa-1-azaspiro[4.5]decan-3-ones. []
  • Cyclization of Allylamine Derivatives: Iodoaminocyclization of enantiopure homoallylamines derived from 4-allyl-4-(alkylamino)cyclohexanone precursors provides a route to enantiopure 1-azaspiro[4.5]decanes. []
Chemical Reactions Analysis
  • N-Acylation and N-Alkylation: The nitrogen atom in the piperidine ring can undergo acylation and alkylation reactions, allowing for the introduction of diverse substituents. [, , ]
  • Functionalization of the Spirocyclic Core: Depending on the substituents present, various transformations can be carried out on the spirocyclic core, including oxidation, reduction, and ring-opening reactions. [, , ]
Mechanism of Action
  • Mimic Endogenous Ligands: The spirocyclic scaffold can mimic the conformational constraints of biologically relevant molecules, enabling them to interact with enzymes and receptors. []
  • Modulate Signal Transduction Pathways: Some derivatives have been shown to influence signal transduction pathways involved in cell growth, proliferation, and apoptosis. []
Applications
  • Medicinal Chemistry: The 7-Oxa-1-azaspiro[4.5]decane scaffold has found utility in medicinal chemistry as a building block for designing and synthesizing a wide range of biologically active compounds. Examples include:
    • Analgesics: Certain derivatives exhibit significant analgesic activity in models of pain and inflammation. []
    • Anticancer Agents: Compounds incorporating this scaffold have shown promising anticancer activity against various cancer cell lines, highlighting their potential as therapeutic leads. [, ]
    • Muscarinic Agonists: Derivatives have been explored as potential therapeutic agents for Alzheimer's disease due to their ability to act as M1 muscarinic agonists. []
  • Material Science: The non-centrosymmetric nature of some 7-Oxa-1-azaspiro[4.5]decane derivatives has led to their exploration as potential nonlinear optical materials. These materials can be used in various optical applications, including frequency doubling and optical switching. []

2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene

Compound Description: This compound and its derivatives demonstrate significant analgesic activity in both the phenylquinone writhing and yeast inflamed foot assays []. This suggests potential applications in pain management. Derivatives with a 2-acylimino group show evidence suggesting the spiroannulated ether ring contributes to the observed analgesic activity [].

Relevance: This compound shares a similar spirocyclic structure with 7-oxa-1-azaspiro[4.5]decane, but contains an expanded 11-membered ring system incorporating a thiazine ring. The presence of the spiroannulated ether ring in both compounds suggests potential for similar biological activity. Additionally, both compounds fall under the broader category of spiro heterocycles. (Reference: [] https://www.semanticscholar.org/paper/1ebd1b98431f6f3bf880e1021eb527b8a879dc8b)

2-Amino-7-oxa-3-thia-1-azaspiro[5.4]dec-1-ene

Compound Description: This compound exhibits significant analgesic activity in both the phenylquinone writhing and yeast inflamed foot assays [], similar to the 11-membered analog. This suggests the core structure containing the spirocyclic system and the thiazine ring plays a crucial role in the observed activity.

Relevance: This compound represents a smaller analog of 2-amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene, with a 10-membered ring system instead of 11. This size difference, while maintaining the spirocyclic system and thiazine ring, allows for the investigation of structure-activity relationships. Additionally, both this compound and 7-oxa-1-azaspiro[4.5]decane share the spirocyclic structure with an embedded ether oxygen. (Reference: [] https://www.semanticscholar.org/paper/1ebd1b98431f6f3bf880e1021eb527b8a879dc8b)

Compound Description: This compound also demonstrates analgesic activity in the phenylquinone writhing and yeast inflamed foot assays []. This further emphasizes the importance of the 2-amino-1,3-thiazine ring system for the observed analgesic effects [].

Relevance: This compound lacks the oxygen atom in the spirocycle compared to 2-amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-ene, highlighting the potential role of the ether oxygen in the activity profile of 7-oxa-1-azaspiro[4.5]decane. The comparison of these compounds allows researchers to understand the contribution of specific structural features to their biological activity. (Reference: [] https://www.semanticscholar.org/paper/1ebd1b98431f6f3bf880e1021eb527b8a879dc8b)

2-Amino-7-oxa-1-azaspiro[5.5]undec-1-ene

Compound Description: Unlike the previous compounds, this analog did not exhibit activity in the analgesic assays [].

Relevance: This inactive analog highlights the importance of the 2-amino-1,3-thiazine ring system for the analgesic activity observed in the other related compounds. While this compound shares the spirocyclic structure with an embedded oxygen with 7-oxa-1-azaspiro[4.5]decane, the lack of the thiazine ring significantly alters its biological activity. (Reference: [] https://www.semanticscholar.org/paper/1ebd1b9842cc6fa85ae531d864a557371067c18)

2-Azaspiro[3.3]heptane-1-carboxylic acid

Compound Description: This compound is reported as a bioisostere of pipecolic acid and serves as a starting point for the synthesis of various functionalized derivatives []. These derivatives are designed to explore the potential of incorporating the spirocyclic scaffold into bioactive compounds.

Relevance: This compound represents a smaller spirocyclic system compared to 7-oxa-1-azaspiro[4.5]decane, demonstrating the versatility of this structural motif in medicinal chemistry. While 7-oxa-1-azaspiro[4.5]decane contains a six-membered ring and a five-membered ring in its spirocyclic system, this compound features two interconnected cyclobutane rings. This highlights the potential for exploring different ring sizes and their impact on biological activity. (Reference: [] https://www.semanticscholar.org/paper/8c2ac04d040fe076202a6b5bf29601d5b071d67c)

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

Compound Description: Similar to 2-azaspiro[3.3]heptane-1-carboxylic acid, this compound is also reported as a bioisostere of pipecolic acid and serves as a starting point for synthesizing diverse functionalized derivatives [].

2-Oxa-1-azaspiro[4.5]decan-3-ones

Compound Description: This class of spirocyclic compounds is generated through the electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexanes followed by intramolecular cyclization of the resulting π-allyl cations [].

Relevance: This compound class shares the same spirocyclic scaffold as 7-oxa-1-azaspiro[4.5]decane, but with an additional ketone functional group at the 3-position. The method used for their synthesis, involving the formation of π-allyl cations, highlights a potential synthetic strategy for generating diversely substituted 7-oxa-1-azaspiro[4.5]decane derivatives. (Reference: [] https://www.semanticscholar.org/paper/9ba8449760efbfe1852721889d3cc6400c051974)

6-Oxa-2-azaspiro[4.5]decane

Compound Description: This scaffold is considered medicinally relevant and is formed through a Rh(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds with tetrahydrofuran [].

Relevance: This compound represents a positional isomer of 7-oxa-1-azaspiro[4.5]decane, with the oxygen and nitrogen atoms switched within the spirocyclic system. This isomeric relationship emphasizes the importance of the specific arrangement of heteroatoms within the spirocycle for potential biological activity. (Reference: [] https://www.semanticscholar.org/paper/de278448e2f4bb91349e7f4162fc3c66a212881b)

3-(Tetrahydrofur-2-yl)pyrrolidine

Compound Description: This compound class is obtained as a byproduct in the Rh(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds with tetrahydrofuran [], competing with the formation of 6-oxa-2-azaspiro[4.5]decane. These compounds are also considered relevant from a medicinal chemistry perspective [].

Relevance: Although not strictly a spirocyclic compound, 3-(tetrahydrofur-2-yl)pyrrolidine is directly derived from the same reaction that yields the 6-oxa-2-azaspiro[4.5]decane scaffold, a positional isomer of 7-oxa-1-azaspiro[4.5]decane. This structural similarity, arising from a shared synthetic pathway, suggests potential overlapping biological activities and highlights the importance of exploring related chemical spaces for drug discovery. (Reference: [] https://www.semanticscholar.org/paper/de278448e2f4bb91349e7f4162fc3c66a212881b)

1-Azaspiro[4.5]decane Systems

Compound Description: This class of compounds is accessed through ring-rearrangement metathesis reactions using 7-azanorbornenes as starting materials []. These systems hold potential for the synthesis of novel peptidomimetics and related compounds [].

Relevance: This compound class shares the same azaspirodecane core as 7-oxa-1-azaspiro[4.5]decane but lacks the embedded oxygen atom within the spirocycle. This comparison allows for the evaluation of the ether oxygen's contribution to potential biological activities of 7-oxa-1-azaspiro[4.5]decane. Additionally, the reported use of these compounds in peptidomimetics suggests 7-oxa-1-azaspiro[4.5]decane could also be explored for similar applications. (Reference: [] https://www.semanticscholar.org/paper/70bb0419fb65d127bf99e8834cc45e0efd587350)

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

Compound Description: This compound was synthesized through a multi-step process involving the addition of prenyl magnesium bromide to a 4-methoxybenzylimine followed by an iodine-initiated aminocyclization to construct the azaspirocycle [, ].

Relevance: This compound shares the same azaspirodecane core as 7-oxa-1-azaspiro[4.5]decane but features a sulfur atom replacing the oxygen in the six-membered ring. This modification highlights the possibility of exploring different heteroatom substitutions within the spirocycle for altering the properties of the 7-oxa-1-azaspiro[4.5]decane scaffold. (Reference: [] https://www.semanticscholar.org/paper/f019cc6b264ddb8d35d0ac5bc4a53751688ff7a5, [] https://www.semanticscholar.org/paper/d2abbd0a93d5bcf2eb7f27c13b0bbe7e88c39162)

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: This compound is a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in various cellular signaling pathways including the MAPK and the PD-L1/PD-1 pathway []. PB17-026-01 exhibits a 20-fold higher activity compared to its analog, PB17-036-01, due to increased polar interactions with its terminal group within the allosteric binding pocket of SHP2 [].

Relevance: This compound features the 7-oxa-1-azaspiro[4.5]decane core structure as a key component, highlighting its potential as a pharmacophore for developing novel therapeutics targeting SHP2. The significant biological activity of PB17-026-01 and its structure-activity relationship with its analog underscore the potential of the 7-oxa-1-azaspiro[4.5]decane scaffold for drug discovery. (Reference: [] https://www.semanticscholar.org/paper/32d7abcf05f5c91be4281facac497d4914a6a876)

3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane

Compound Description: These compounds represent precursors to NK-1 receptor antagonists and are synthesized through stereoselective routes, with the 3S epimer synthesized via hydrogenation and the 3R epimer synthesized via stereo- and regioselective alkene hydroarylation [].

Relevance: This compound class incorporates the 7-oxa-1-azaspiro[4.5]decane scaffold, highlighting its utility as a starting point for synthesizing biologically relevant molecules. The development of stereoselective syntheses for these compounds demonstrates the possibility of accessing specific stereoisomers of 7-oxa-1-azaspiro[4.5]decane derivatives for exploring their individual biological activities. (Reference: [] https://www.semanticscholar.org/paper/60231c37a4c3c6fa85ae531d864a557371067c18)

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

Compound Description: This chiral compound is synthesized through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane [, ]. X-ray crystallography revealed the cyclohexyl ring adopts a chair conformation [, ].

Relevance: This compound is a derivative of 1-oxa-4-azaspiro[4.5]decane, which is a positional isomer of 7-oxa-1-azaspiro[4.5]decane. The successful synthesis and characterization of this derivative showcase the feasibility of modifying the 7-oxa-1-azaspiro[4.5]decane scaffold to generate new compounds with potentially distinct properties. (Reference: [] https://www.semanticscholar.org/paper/ecddf67bf859d431f2518e51b6eaec5fc2e95258, [] https://www.semanticscholar.org/paper/edb131bde24b54d344337592cc8bba37b488a77e)

N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine

Compound Description: This heterospirocyclic amino azirine serves as a valuable synthon for the synthesis of derivatives of the previously unknown 3-aminotetrahydropyran-3-carboxylic acid []. Its utility is demonstrated through its reactions with thiobenzoic acid and Z-Phe-OH, yielding the corresponding 3-benzoylaminotetrahydropyran-3-thiocarboxamide and diastereoisomeric dipeptide amides, respectively [].

Relevance: Although structurally distinct from 7-oxa-1-azaspiro[4.5]decane, N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine highlights the importance of spirocyclic systems, particularly those incorporating oxygen, in the context of medicinal chemistry. This compound's role as a synthon for a previously inaccessible amino acid derivative suggests that 7-oxa-1-azaspiro[4.5]decane, with its unique structure, could potentially serve as a valuable building block for accessing novel chemical entities with diverse biological activities. (Reference: [] https://www.semanticscholar.org/paper/a06cca3dd3bb148ade36ff0f331cc80b86b13a48)

Dibenzo 1-Azaspiro[4.5]decanes

Compound Description: This class of compounds, synthesized through a diastereoselective addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines followed by palladium-catalyzed N-arylation, exhibits antineoplastic activity against drug-resistant leukemia cells []. DFT calculations were employed to rationalize the observed stereochemical outcome of the reaction [].

Relevance: These compounds share the azaspiro[4.5]decane core with 7-oxa-1-azaspiro[4.5]decane, highlighting its potential as a privileged scaffold for developing anticancer agents. The successful application of DFT calculations in understanding the stereochemistry of their synthesis provides valuable insights for designing and optimizing synthetic routes to novel 7-oxa-1-azaspiro[4.5]decane derivatives. (Reference: [] https://www.semanticscholar.org/paper/011f486ad4518fc4e783db2bafb6a62c517aa460)

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable inhibitor of SHP2, showing promising results in suppressing MAPK pathway signaling and tumor growth in various cancer models []. Its discovery involved scaffold optimization from pyrazolopyrimidinones to pyrazolopyrazines and finally to the potent pyrimidinone series, overcoming initial limitations in PK profile and hERG liability [].

Relevance: IACS-15414 incorporates the 7-oxa-1-azaspiro[4.5]decane core structure, further emphasizing its potential as a valuable pharmacophore for developing SHP2 inhibitors. The extensive optimization process leading to IACS-15414 highlights the importance of fine-tuning the physicochemical properties of compounds based on the 7-oxa-1-azaspiro[4.5]decane scaffold to achieve desirable pharmacological profiles. (Reference: [] https://www.semanticscholar.org/paper/8aa917f2bb682f8b1f3c4cd0eba07d5464a10710)

Cyanoalkylated 1-azaspiro[4.5]decanes

Compound Description: These compounds are accessed through an iron-catalyzed cascade reaction involving cyanoalkylation and radical dearomatization of N-phenyl cinnamamides []. The reaction proceeds with good regioselectivity and diastereoselectivity, offering a direct route to functionalized 1-azaspiro[4.5]decanes [].

Relevance: The successful synthesis of these compounds highlights a potential synthetic strategy for incorporating a cyanoalkyl group into the 7-oxa-1-azaspiro[4.5]decane scaffold. This method, involving C(sp3)-H bond functionalization, provides an efficient approach to diversify the 7-oxa-1-azaspiro[4.5]decane core and explore its chemical space for novel applications. (Reference: [] https://www.semanticscholar.org/paper/9db165fec6f1a32ea3880c4acfc9f2a6ca784d59)

Brominated 2-azaspiro[4.5]decanes

Compound Description: These compounds are generated through an electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides using 2-bromoethan-1-ol as the brominating agent []. The reaction relies on a paired electrolysis technique that utilizes low concentrations of bromine generated through both cathodic reduction and anodic oxidation [].

Relevance: Although a 2-azaspiro[4.5]decane, the synthesis of these brominated derivatives offers a potential strategy for incorporating bromine atoms into the 7-oxa-1-azaspiro[4.5]decane scaffold. The use of electrochemical methods highlights an alternative approach to traditional chemical transformations and expands the synthetic toolbox for modifying the 7-oxa-1-azaspiro[4.5]decane core. (Reference: [] https://www.semanticscholar.org/paper/2023caddc8bae8a0e588d73c844314eaa26f7e40)

Trifluoromethylated 1-Azaspiro[4.5]decanes

Compound Description: These compounds are synthesized through a copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides coupled with a dearomatization reaction []. The reaction proceeds with high regioselectivity and diastereoselectivity, providing efficient access to these trifluoromethylated spirocycles [].

Relevance: Similar to the cyanoalkylated analogs, the successful synthesis of trifluoromethylated 1-azaspiro[4.5]decanes highlights the potential for incorporating a trifluoromethyl group into the 7-oxa-1-azaspiro[4.5]decane framework. The presence of the trifluoromethyl group, with its unique electronic and steric properties, can significantly influence the biological activity and physicochemical properties of the resulting 7-oxa-1-azaspiro[4.5]decane derivatives. (Reference: [] https://www.semanticscholar.org/paper/53e88f494a60512cee6052ead24fe13ac3018257)

Alkylated 1-Azaspiro[4.5]decanes

Compound Description: These compounds are synthesized through a metal-free tandem oxidative C(sp3)-H bond functionalization of alkanes and a dearomatization reaction of N-phenyl-cinnamamides []. The reaction is promoted by tert-butyl peroxybenzoate (TBPB) and proceeds with excellent regioselectivity and diastereoselectivity, offering a direct method for synthesizing various alkylated 1-azaspiro[4.5]decanes [].

Relevance: The synthesis of these alkylated analogs demonstrates the potential for incorporating a variety of alkyl groups into the 7-oxa-1-azaspiro[4.5]decane scaffold. The ability to introduce diverse alkyl substituents through C(sp3)-H bond functionalization provides a powerful tool for exploring the structure-activity relationships of 7-oxa-1-azaspiro[4.5]decane derivatives. (Reference: [] https://www.semanticscholar.org/paper/d4b1eb969f71ffe70106ac5270c5638fbc39b0df)

CF3-Containing 3,4-Disubstituted Dihydroquinolinones and 1-Azaspiro[4.5]decanes

Compound Description: These compounds are accessed through a visible-light-induced trifluoromethylation of N-arylcinnamamides utilizing Togni's reagent []. This mild and efficient method provides access to a variety of CF3-containing dihydroquinolin-2(1H)-ones and 1-azaspiro[4.5]decanes bearing diverse functional groups [].

Relevance: The successful incorporation of a trifluoromethyl group into both dihydroquinolinones and 1-azaspiro[4.5]decanes highlights the versatility of this visible-light-induced trifluoromethylation strategy. This methodology could be explored for incorporating a trifluoromethyl group into the 7-oxa-1-azaspiro[4.5]decane scaffold under mild and efficient conditions, expanding the chemical space and potential applications of this spirocyclic system. (Reference: [] https://www.semanticscholar.org/paper/4c1ef4b791895888c834100036d56d37e71a4ab2)

Properties

CAS Number

82742-26-5

Product Name

7-Oxa-1-azaspiro[4.5]decane

IUPAC Name

9-oxa-1-azaspiro[4.5]decane

Molecular Formula

C8H15NO

Molecular Weight

141.214

InChI

InChI=1S/C8H15NO/c1-3-8(9-5-1)4-2-6-10-7-8/h9H,1-7H2

InChI Key

BIYOIBAFLDBMGV-UHFFFAOYSA-N

SMILES

C1CC2(CCCOC2)NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.